1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)
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Overview
Description
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) is a complex organotin compound that features a unique structure combining triphenylstannyl and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) typically involves the reaction of triphenyltin chloride with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or dichloromethane, and the reaction may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized tin species and modified pyrazole derivatives.
Reduction: Reduced tin species and modified pyrazole derivatives.
Substitution: New organotin compounds with different functional groups.
Scientific Research Applications
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce stannyl groups into molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) involves its interaction with biological molecules and cellular pathways. The compound can bind to specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The stannyl group may play a role in modulating the compound’s reactivity and interactions with biological systems .
Comparison with Similar Compounds
Similar Compounds
1,1’-[(Triphenylstannyl)methylene]bis(3,5-dimethyl-1H-pyrazole): Similar structure but lacks the ethyl group.
1,1’-[(Triphenylstannyl)methylene]bis(4-methyl-3,5-dimethyl-1H-pyrazole): Similar structure with a methyl group instead of an ethyl group.
Uniqueness
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) is unique due to the presence of both ethyl and dimethyl groups on the pyrazole rings, which can influence its chemical reactivity and biological activity. The combination of these substituents with the triphenylstannyl group provides a distinctive set of properties that can be leveraged in various applications .
Properties
CAS No. |
586956-22-1 |
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Molecular Formula |
C33H38N4Sn |
Molecular Weight |
609.4 g/mol |
IUPAC Name |
bis(4-ethyl-3,5-dimethylpyrazol-1-yl)methyl-triphenylstannane |
InChI |
InChI=1S/C15H23N4.3C6H5.Sn/c1-7-14-10(3)16-18(12(14)5)9-19-13(6)15(8-2)11(4)17-19;3*1-2-4-6-5-3-1;/h9H,7-8H2,1-6H3;3*1-5H; |
InChI Key |
ZKGWRSJOYWNZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)C(N2C(=C(C(=N2)C)CC)C)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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